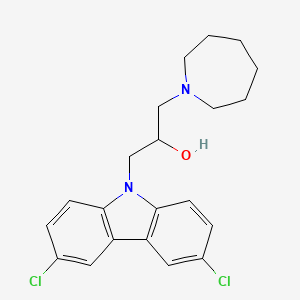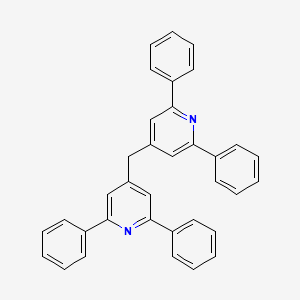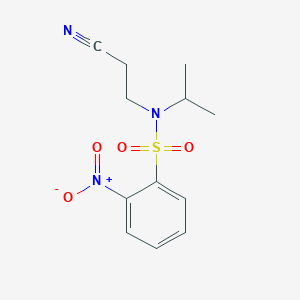
N'-(2-naphthylmethylene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-naphthylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C17H13N3O. It is a derivative of isonicotinohydrazide and is characterized by the presence of a naphthylmethylene group.
準備方法
Synthetic Routes and Reaction Conditions
N’-(2-naphthylmethylene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinohydrazide and 2-naphthaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-naphthylmethylene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N’-(2-naphthylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
科学的研究の応用
N’-(2-naphthylmethylene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Industry: The compound can be used in the synthesis of advanced materials and as a corrosion inhibitor.
作用機序
The mechanism of action of N’-(2-naphthylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
類似化合物との比較
Similar Compounds
- N’-(1-phenylethylidene)isonicotinohydrazide
- N’-(2-hydroxybenzylidene)isonicotinohydrazide
- N’-(2-furylmethylene)isonicotinohydrazide
Uniqueness
N’-(2-naphthylmethylene)isonicotinohydrazide is unique due to its naphthylmethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metals and contributes to its bioactivity .
特性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(15-7-9-18-10-8-15)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,20,21)/b19-12+ |
InChIキー |
MPYMKWZRJNZVNU-XDHOZWIPSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)


![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)





